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Compound of Interest

Compound Name: RGFP966

Cat. No.: B591150

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the discovery, chemical properties,
mechanism of action, and experimental evaluation of RGFP966, a potent and selective inhibitor
of Histone Deacetylase 3 (HDAC3).

Discovery and Development

RGFP966 emerged from research efforts focused on developing selective inhibitors for
individual HDAC isoenzymes to overcome the broad side-effect profiles of pan-HDAC
inhibitors.[1] It belongs to the o-aminoanilide or benzamide class of HDAC inhibitors, which are
characterized by a zinc-binding group that interacts with the catalytic zinc ion in the enzyme's
active site.[1][2] The development of this class, including the well-known inhibitor Entinostat
(MS-275), paved the way for analogues with refined selectivity.[1] RGFP966 was identified as a
highly selective and potent inhibitor of HDAC3, making it a critical chemical probe to investigate
the specific biological roles of this enzyme and a lead compound for therapeutic development.

[113]

Chemical and Physical Properties

RGFP966 is a synthetic, small-molecule compound. Its key chemical and physical properties
are summarized in the table below.
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Property Value Reference(s)
(2E)-N-(2-Amino-4-
fluorophenyl)-3-[1-(3-phenyl-2-

IUPAC Name phenyl)-3-[1-(3-pheny [4]

propen-1-yl)-1H-pyrazol-4-
yl]-2-propenamide

Molecular Formula C21H19FN4O [5]
Molecular Weight 362.4 g/mol [5]
CAS Number 1357389-11-7 [5]
Appearance Solid [5]
Purity >98% [4]
Solubility Soluble in DMSO (e.g., to 67 6]

mg/mL or 100 mM)

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C=
C(C=N2)C=CC(=0)NC3=C(C=
C(C=C3)F)N

[4]

Storage Conditions

Store solid form desiccated at
or below -20°C. Solid form is

stable for at least 12 months.

[5]

Mechanism of Action

RGFP966 is a potent, selective, and competitive tight-binding inhibitor of HDAC3.[5][7] It is
characterized by a slow-on/slow-off binding kinetic.[5][7]

In Vitro Inhibitory Activity

RGFP966 shows high selectivity for HDAC3 over other HDAC isoforms, particularly other Class
| HDACs (HDAC1, 2, and 8).[7] However, some studies note that its selectivity, while
significant, may be more modest under certain assay conditions, with some inhibitory activity
against HDAC1 and HDAC2.[8][9]
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Enzyme

ICso0 Value

Notes

Reference(s)

HDAC3

80 nM (0.08 M)

Consistently reported
value in cell-free,
substrate-dependent

biochemical assays.

[41051(7]

HDAC1

>15uM / 4.42 uM /
5.6 uM

Reported as having
no effective inhibition
up to 15 pM. Other
studies report
micromolar inhibition,
suggesting ~3-5 fold
selectivity for HDAC3
over HDACL1.

[719]

HDAC2

>15puM /6.8 uM /9.7
UM

Reported as having
no effective inhibition
up to 15 pM. Other
studies report

micromolar inhibition.

[719]

HDACS8

>15 pyM / >100 uM

No significant

inhibition observed.

[9]

Cellular Effects and Signaling Pathways

By inhibiting HDAC3, RGFP966 prevents the removal of acetyl groups from lysine residues on

both histone and non-histone proteins, leading to a variety of downstream cellular effects.

» Histone Acetylation: Treatment of cells with RGFP966 leads to increased acetylation of
specific histone marks, including H3K9/K14, H3K27, and H4K5, which alters chromatin
structure and gene expression.[5][7]

» Anti-proliferative and Pro-apoptotic Effects: In cancer cell lines, such as cutaneous T cell

lymphoma (CTCL), RGFP966 decreases cell growth by inducing apoptosis, an effect

associated with DNA damage and impaired S phase progression.[5][7]
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o Anti-inflammatory Effects: RGFP966 demonstrates anti-inflammatory properties by
modulating key signaling pathways.[10] It downregulates the expression of pro-inflammatory
genes like IL-1[3, IL-6, and IL-12b while upregulating anti-inflammatory genes such as IL-10.
[11][12]

» Neuroprotection and Neuroplasticity: The compound is blood-brain barrier penetrant and has
been shown to exert neuroprotective effects.[13][14] It enhances long-term memory and
cortical plasticity.[13]

Two critical signaling pathways modulated by RGFP966 are the NF-kB and Nrf2 pathways.

HDACS3 is known to deacetylate the p65 subunit of NF-kB, a key step for its transcriptional
activation. RGFP966 inhibits this process. Interestingly, it reduces the transcriptional activity of
NF-kB p65 without altering the overall acetylation status of the p65 protein itself, suggesting it
may act by inhibiting the co-activation of its transcriptional activity.[10][12] This leads to a
reduction in the expression of NF-kB target inflammatory genes.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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